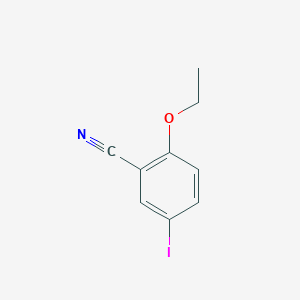

2-ethoxy-5-iodobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRZMBVPQBLMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 5 Iodobenzonitrile and Its Advanced Precursors

Strategies for Regioselective Iodination of Ethoxybenzonitrile Derivatives

The introduction of an iodine atom at a specific position on the ethoxybenzonitrile scaffold is a critical step in the synthesis of 2-ethoxy-5-iodobenzonitrile. The regioselectivity of this transformation is governed by the directing effects of the substituents already present on the aromatic ring. The ethoxy group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. In a 2-ethoxybenzonitrile precursor, the powerful para-directing effect of the ethoxy group overwhelmingly controls the position of electrophilic substitution.

Direct Iodination Techniques

Direct iodination of 2-ethoxybenzonitrile offers a straightforward approach to introduce the iodine atom. This method relies on electrophilic aromatic substitution, where an electrophilic iodine species attacks the electron-rich aromatic ring. Given the activating and para-directing nature of the ethoxy group at position 2, the iodine atom is predominantly introduced at the 5-position.

Several reagent systems are effective for the direct iodination of activated aromatic rings. One common and mild reagent is N-iodosuccinimide (NIS) . mdma.chorganic-chemistry.org The reaction is typically carried out in a suitable solvent like acetonitrile (B52724), often with a catalytic amount of an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine. organic-chemistry.org The reaction proceeds under mild conditions and generally provides good to excellent yields of the mono-iodinated product. mdma.ch

Another effective method involves the use of elemental iodine (I₂) in the presence of an oxidizing agent . A combination of iodine and iodic acid (HIO₃) in an aqueous polyethylene glycol (PEG) medium has been reported as an environmentally friendly system for the iodination of activated arenes. sciensage.info This system generates a potent electrophilic iodine species in situ, leading to high conversions and shorter reaction times. sciensage.info The work-up is typically straightforward, making this an attractive method. sciensage.info

| Direct Iodination Method | Reagents | Typical Conditions | Key Features |

| NIS Iodination | N-Iodosuccinimide (NIS), catalytic acid (e.g., TFA) | Acetonitrile, room temperature | Mild conditions, good yields, high regioselectivity for activated rings. mdma.chorganic-chemistry.org |

| I₂/Oxidant System | Iodine (I₂), Iodic Acid (HIO₃) | Polyethylene glycol (PEG)-water, room temperature | Environmentally friendly, high conversion, easy work-up. sciensage.inforesearchgate.net |

Sandmeyer-Type Approaches and Diazotization Chemistry

An alternative and highly reliable method for the regioselective introduction of iodine is the Sandmeyer reaction. wikipedia.orglscollege.ac.in This approach is particularly useful when direct iodination might lead to side products or when the required precursor is readily available. The synthesis of this compound via this route would begin with 2-ethoxy-5-aminobenzonitrile.

The key steps in the Sandmeyer reaction are:

Diazotization: The primary aromatic amine, 2-ethoxy-5-aminobenzonitrile, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.

Iodide Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (as nitrogen gas), and it is readily displaced by the iodide ion. organic-chemistry.org

A significant advantage of the Sandmeyer reaction is its high regioselectivity, as the position of the iodine atom is predetermined by the position of the amino group on the starting material. wikipedia.org While the classical Sandmeyer reaction for chlorides and bromides often uses a copper(I) catalyst, the iodination reaction with potassium iodide typically proceeds without the need for a copper catalyst. organic-chemistry.org

| Reaction Step | Reagents | Typical Conditions | Intermediate/Product |

| Diazotization | 2-ethoxy-5-aminobenzonitrile, NaNO₂, HCl | 0–5 °C, aqueous solution | 2-ethoxy-5-cyanobenzenediazonium chloride |

| Iodination | Potassium Iodide (KI) | Room temperature | This compound |

Ethereal Linkage Formation for Ethoxybenzonitrile Derivatives

The formation of the ethoxy group can be achieved either before or after the introduction of the other functional groups. When the synthesis plan involves creating the ether linkage on a pre-functionalized aromatic ring, specific etherification strategies are employed.

Williamson Ether Synthesis in Halogenated Nitrile Contexts

The Williamson ether synthesis is a classic and versatile method for preparing ethers, and it is well-suited for the synthesis of this compound. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In this context, the synthesis would start from 2-hydroxy-5-iodobenzonitrile.

The key steps are:

Deprotonation: The phenolic hydroxyl group of 2-hydroxy-5-iodobenzonitrile is deprotonated using a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH), to form the corresponding phenoxide ion. jk-sci.com

Alkylation: The resulting phenoxide, a potent nucleophile, is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide. The phenoxide displaces the halide from the ethyl group in an SN2 reaction to form the desired ether, this compound. byjus.com

The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to facilitate the SN2 mechanism. byjus.comjk-sci.com The choice of a primary alkyl halide (ethyl iodide/bromide) is crucial to favor substitution over elimination, which can be a competing side reaction with secondary or tertiary halides. masterorganicchemistry.com

| Reactant 1 (Phenol) | Reactant 2 (Alkyl Halide) | Base | Solvent | Product |

| 2-Hydroxy-5-iodobenzonitrile | Ethyl iodide or Ethyl bromide | K₂CO₃, NaH, or NaOH | DMF or Acetonitrile | This compound |

Transition-Metal-Free Arylation of Alcohols

While the Williamson ether synthesis is the most common method for forming the ethoxy group in this context, it is worth noting the existence of transition-metal-free O-arylation methods. These reactions typically involve the coupling of an alcohol with an aryl halide or a related species. researchgate.net For the synthesis of an alkyl aryl ether like this compound, a transition-metal-free approach could theoretically involve the reaction of ethanol with a suitably activated 2,5-dihalogenated benzonitrile (B105546) derivative. However, these methods are often more applicable to the formation of diaryl ethers. researchgate.net A protocol using a combination of potassium hydroxide and dimethyl sulfoxide has been described for the Ullmann-type arylation of various nucleophiles, including alcohols, with haloarenes. researchgate.net

Nitrile Group Introduction Strategies in Halogenated Ethoxy Aryl Systems

The introduction of the nitrile group is another key transformation in the synthesis of this compound. This can be accomplished through several established methods, depending on the available precursors.

One of the most prominent methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer cyanation reaction . wikipedia.org This reaction is analogous to the iodination described in section 2.1.2. It involves the diazotization of a primary aromatic amine, followed by treatment of the resulting diazonium salt with a cyanide salt, typically copper(I) cyanide (CuCN). wikipedia.orgnih.gov To synthesize the target molecule using this strategy, one would start with 2-ethoxy-5-iodoaniline. The amino group would be converted to a diazonium salt, which is then displaced by a cyanide group using CuCN.

Another common strategy is the nucleophilic substitution of an aryl halide with a cyanide source. This reaction, often referred to as a cyanation or cyano-de-halogenation, typically requires a transition metal catalyst, such as a palladium or nickel complex. highfine.com For example, a precursor like 1,4-diiodo-2-ethoxybenzene could potentially undergo a selective, metal-catalyzed substitution of one of the iodine atoms with a cyanide group.

Finally, the nitrile group can be formed through the dehydration of a primary amide . libretexts.orglibretexts.org If a synthetic route leads to the formation of 2-ethoxy-5-iodobenzamide, this intermediate can be dehydrated using a variety of reagents, such as phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃), to yield the corresponding nitrile. libretexts.orgchemguide.co.ukchemistrysteps.com

| Synthetic Strategy | Precursor | Reagents | Key Transformation |

| Sandmeyer Cyanation | 2-Ethoxy-5-iodoaniline | 1. NaNO₂, H⁺2. CuCN | Conversion of an amino group to a nitrile via a diazonium salt. wikipedia.org |

| Metal-Catalyzed Cyanation | Dihalogenated ethoxybenzene | Cyanide source (e.g., Zn(CN)₂), Pd or Ni catalyst | Nucleophilic substitution of a halide with a cyanide group. highfine.com |

| Amide Dehydration | 2-Ethoxy-5-iodobenzamide | P₄O₁₀, SOCl₂, or POCl₃ | Removal of water from a primary amide to form a nitrile. libretexts.org |

Aldehyde to Nitrile Conversion Methodologies

A common and effective strategy for synthesizing benzonitriles is the conversion of a corresponding benzaldehyde. This transformation is typically achieved through a two-step, one-pot process involving the formation of an aldoxime intermediate, which is then dehydrated to the nitrile. rsc.org A variety of reagents and conditions can be employed for this conversion, offering flexibility based on the substrate's sensitivity and desired purity.

One of the most straightforward methods involves heating an aldehyde with hydroxylamine hydrochloride. This reaction can be performed under solvent-free conditions, which is environmentally advantageous. Various catalysts and solvent systems have been developed to optimize this conversion. For instance, using ferrous sulfate in DMF under reflux provides a rapid and high-yield synthesis of nitriles from aldehydes and hydroxylamine hydrochloride. Another approach utilizes O-phenylhydroxylamine hydrochloride in buffered aqueous solutions, which is particularly suitable for water-soluble substrates. nih.gov

The choice of dehydrating agent and reaction conditions for the aldoxime is critical. Reagents like diphosphorus pentoxide, thionyl chloride, or acetic anhydride are traditionally used. nih.govgoogle.com Green chemistry approaches have explored the use of ionic liquids, which can act as both catalyst and recyclable solvent, to facilitate the one-pot conversion of benzaldehyde to benzonitrile. researchgate.net

Below is a table summarizing various methods for converting aldehydes to nitriles.

| Reagent/Catalyst System | Solvent | Conditions | Yield | Ref. |

| Hydroxylamine Hydrochloride | Solvent-free | 100°C | Good | |

| Hydroxylamine Hydrochloride / FeSO₄ | DMF | Reflux | 90-95% | |

| O-phenylhydroxylamine HCl | Methanol (B129727) / Water | 60°C | 58-99% | nih.gov |

| Hydroxylamine / Ionic Liquid | Paraxylene | 120°C | 100% | researchgate.net |

| Hydroxylamine HCl / Formic Acid | Water | Reflux | High | rsc.org |

Direct Cyanation of Halogenated Arenes

The direct introduction of a cyano group onto a halogenated aromatic ring is a powerful method for synthesizing aryl nitriles. This approach is particularly relevant for this compound, which contains an iodine substituent. Transition-metal-catalyzed cyanation reactions are the most prevalent methods in this category. chinesechemsoc.org

Palladium-catalyzed cyanation is a well-established technique that shows good functional group tolerance and often proceeds under mild conditions. rsc.orgnih.gov These reactions typically employ a palladium catalyst, a ligand, a base, and a cyanide source. A significant advancement in this area is the use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]), which is safer to handle than alkali metal cyanides such as KCN or NaCN. rsc.orgnih.govgoogle.com

Nickel-catalyzed cyanations have also emerged as a valuable alternative, particularly for the cyanation of less reactive aryl chlorides. nih.gov These methods can utilize various cyanide sources, from traditional inorganic cyanides to more stable organic cyanating agents. nih.gov Dual catalysis systems, combining photoredox and nickel catalysis, have enabled these reactions to proceed at room temperature under benign conditions. chinesechemsoc.org

The table below compares different catalytic systems for the direct cyanation of aryl halides.

| Catalyst System | Cyanide Source | Conditions | Substrate Scope | Ref. |

| Palladium / Ligand | K₄[Fe(CN)₆] | 100-130°C | Aryl bromides, chlorides | rsc.orgnih.gov |

| Nickel / Ligand | KCN | 40-80°C | Aryl halides | nih.gov |

| Photoredox / Nickel | Organic Cyanide | Room Temp | Aryl, alkenyl halides | chinesechemsoc.org |

| Palladium Acetate | Na₄[Fe(CN)₆] | Elevated Temp | Aryl bromides | google.com |

Sequential and Convergent Synthesis Routes for this compound

The construction of a multi-substituted benzene (B151609) ring like that in this compound can be achieved through either a stepwise (sequential) approach, where functional groups are introduced one by one, or through more convergent methods like one-pot or cascade reactions.

Stepwise Functionalization Approaches

A plausible stepwise synthesis of this compound would involve the sequential introduction of the ethoxy, iodo, and nitrile functionalities onto a benzene precursor. The order of these steps is crucial to manage the directing effects of the substituents and to ensure high regioselectivity.

A logical retrosynthetic pathway might start from a readily available substituted phenol. For instance, the synthesis could begin with 4-iodophenol.

Etherification: The phenolic hydroxyl group of 4-iodophenol can be converted to an ethoxy group via Williamson ether synthesis, reacting it with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) to yield 1-ethoxy-4-iodobenzene.

Formylation: An aldehyde group can be introduced ortho to the ethoxy group. The Vilsmeier-Haack reaction or Duff reaction could be employed, though regioselectivity might be a challenge. Ortho-lithiation followed by quenching with a formylating agent like DMF would offer better control, yielding 2-ethoxy-5-iodobenzaldehyde.

Nitrile Formation: Finally, the aldehyde group is converted to a nitrile using one of the methods described in section 2.3.1, such as reaction with hydroxylamine hydrochloride followed by dehydration, to give the target molecule, this compound.

This stepwise approach allows for the purification of intermediates at each stage, ensuring the final product's high purity.

One-Pot and Cascade Reactions

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. While a specific one-pot synthesis for this compound is not prominently documented, synthetic strategies for related compounds can be adapted.

For example, cascade reactions initiated by a cross-aldol condensation of ortho-carbonyl-substituted benzonitriles have been used to build complex heterocyclic structures. acs.orgnih.gov An electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines has also been developed for the synthesis of N-aryl isoindolinones. nih.gov These principles could potentially be applied to construct the target molecule or its precursors in a more convergent manner. A hypothetical one-pot reaction could involve an aryl alkylation followed by a cyanation step to build a polycyclic benzonitrile scaffold. amanote.com

Green Chemistry and Sustainable Synthesis Considerations

Modern synthetic chemistry places a strong emphasis on sustainability. This includes using safer reagents, reducing energy consumption, and minimizing waste. The synthesis of this compound can benefit from these green chemistry principles.

Continuous Flow Reactor Applications

Continuous flow chemistry is a key technology for sustainable synthesis. acs.orgnih.gov It offers enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up compared to traditional batch processing. acs.org

The synthesis of nitriles is well-suited to continuous flow applications. For example, a method has been developed for the direct preparation of nitriles from carboxylic acids in continuous flow using supercritical acetonitrile at high temperature and pressure, without the need for any catalyst. acs.orgnih.govacs.org While this would require a carboxylic acid precursor, it highlights a sustainable route.

Furthermore, cyanide-free syntheses of nitriles have been successfully implemented in flow reactors. rsc.orgrsc.org One such method uses p-toluenesulfonylmethyl isocyanide (TosMIC) as a cyanide-free precursor to convert ketones to nitriles via the van Leusen reaction. rsc.orgrsc.org This approach demonstrates a fast (1.5 minutes residence time) and scalable process with an improved safety profile, avoiding the handling of highly toxic cyanide reagents. rsc.orgrsc.org Adapting such flow methodologies to the final nitrile formation step in the synthesis of this compound could significantly enhance the sustainability of its production.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical force to induce chemical reactions, is emerging as a powerful green chemistry tool. This solvent-free or low-solvent approach offers unique reactivity and can lead to the formation of novel products, sometimes with higher yields and selectivity compared to traditional solution-based methods. While specific research on the mechanochemical synthesis of this compound is not extensively documented, the principles of mechanochemistry have been successfully applied to the synthesis of related substituted benzonitriles and to the iodination of aromatic compounds. These examples provide a strong basis for the potential application of mechanochemical methods in the synthesis of this compound and its precursors.

One of the key advantages of mechanochemistry is its ability to influence reaction pathways in ways that are not achievable in solution. For instance, studies on the reaction of polycyclic aromatic hydrocarbons with periodic acid have shown a distinct divergence in product outcomes based on the reaction conditions. While solution-based reactions preferentially yield C–H iodination products, solvent-free mechanochemical conditions favor C–H oxidation, leading to quinone products acs.org. This highlights the potential for controlling the regioselectivity of iodination on an aromatic ring through the application of mechanical force, a principle that could be harnessed for the targeted synthesis of this compound from 2-ethoxybenzonitrile.

The general applicability of mechanochemistry to the synthesis of various substituted benzonitriles further supports its potential in this context. Research has demonstrated the successful synthesis of a wide array of benzonitrile derivatives using mechanochemical methods, showcasing the versatility of this technique for creating complex nitrile-containing molecules.

A plausible mechanochemical route to this compound would involve the direct C-H iodination of 2-ethoxybenzonitrile. This could be achieved by ball milling 2-ethoxybenzonitrile with a suitable iodine source, such as N-iodosuccinimide (NIS) or elemental iodine in the presence of an oxidizing agent. The reaction parameters, including milling frequency, time, and the type of milling media, would be critical variables to optimize for achieving a high yield of the desired product.

To illustrate the potential conditions and outcomes of such a reaction, the following table presents data from a study on the mechanochemical C-H iodination of a different aromatic system, pyrene, which demonstrates the feasibility of this transformation under solvent-free conditions.

| Reactant | Iodinating Agent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| Pyrene | Periodic Acid (H₅IO₆) | Ball Milling (40 Hz, 6 h) | 1,3,6,8-Tetraiodopyrene | Not specified, but C-H oxidation was the exclusive product under these conditions. C-H iodination was observed in solution. |

This table is illustrative and based on the mechanochemical reaction of a different aromatic hydrocarbon. Specific conditions for the synthesis of this compound would require experimental optimization.

The data suggests that while mechanochemical C-H iodination is possible, the reaction pathway can be sensitive to the specific substrate and conditions, sometimes favoring oxidation. Therefore, careful selection of reagents and optimization of the mechanochemical parameters would be crucial for the successful synthesis of this compound. The development of such a mechanochemical process would offer a more sustainable and efficient alternative to conventional solution-phase syntheses.

Chemical Reactivity and Transformation of 2 Ethoxy 5 Iodobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) on the Aryl Iodide and Nitrile System

The electron-withdrawing nature of the nitrile group and the presence of a good leaving group in the form of iodide on the benzene (B151609) ring make 2-ethoxy-5-iodobenzonitrile a candidate for nucleophilic aromatic substitution (SNAr) reactions.

Displacement of Iodine with Diverse Nucleophiles

The iodine atom in this compound can be displaced by a variety of nucleophiles. This reactivity is a cornerstone of its application in the synthesis of more complex molecules. While direct studies on this compound are not extensively documented, the principles of SNAr and transition metal-catalyzed cross-coupling reactions on analogous aryl iodides are well-established.

Commonly, palladium- and copper-catalyzed cross-coupling reactions are employed to form new carbon-carbon and carbon-heteroatom bonds. These reactions are generally preferred over traditional SNAr for aryl halides due to their broader substrate scope and milder reaction conditions.

Cross-Coupling Reactions:

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org This method is highly effective for the formation of arylalkynes. For instance, the coupling of an aryl iodide with trimethylsilylacetylene, followed by deprotection, is a common strategy. libretexts.org

Suzuki-Miyaura Coupling: This versatile method uses a palladium catalyst to couple the aryl iodide with an organoboron compound, such as a boronic acid or ester. researchgate.netnih.gov It is widely used for the formation of biaryl compounds. The reaction conditions are typically mild and tolerant of a wide range of functional groups. researchgate.netrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with amines. While specific examples with this compound are scarce, this reaction is a standard method for the arylation of amines. Palladium-catalyzed aminocarbonylation of iodoarenes with aliphatic aminoalcohols has also been reported, leading to the formation of amide alcohols and amide esters. nih.gov

Cyanation: The iodine can be replaced with a cyano group, although this would lead back to a benzonitrile (B105546) derivative. Copper-catalyzed cyanation of aryl iodides using various cyanide sources is a known transformation. digitellinc.comorgsyn.orgresearchgate.net For example, malononitrile (B47326) has been used as a cyanide source in a copper-catalyzed reaction. researchgate.net

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd catalyst, Base | Biaryl |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Arylamine |

| Cyanation | Cyanide Source | Cu catalyst | Benzonitrile |

Reactions Involving the Nitrile Group as an Electrophile

While the nitrile group is more commonly transformed through hydrolysis or reduction, it can act as an electrophile in certain reactions. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can add to the nitrile carbon to form, after hydrolysis, ketones. However, specific examples of such reactions with this compound are not readily found in the literature. The presence of the reactive aryl iodide might lead to competing reactions under the conditions typically used for nitrile additions.

Functional Group Interconversions

The nitrile and ethoxy groups of this compound can be converted into a variety of other functional groups, further expanding its synthetic potential.

Nitrile Hydrolysis and Reduction Pathways

The nitrile group is a versatile precursor to both carboxylic acids and amines.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. This would transform this compound into 2-ethoxy-5-iodobenzoic acid.

Reduction: The nitrile group can be reduced to a primary amine (2-ethoxy-5-iodobenzylamine). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.comchemistrysteps.comharvard.edulibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles unless activated by additives. harvard.edulibretexts.org The resulting amine is a valuable handle for further functionalization, for example, through acylation or alkylation.

| Transformation | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | 2-Ethoxy-5-iodobenzoic acid |

| Reduction | LiAlH₄, then H₂O | 2-Ethoxy-5-iodobenzylamine |

Ether Cleavage and Trans-etherification Reactions

The ethoxy group, while generally stable, can be cleaved under specific conditions.

Ether Cleavage: Aryl ethers can be cleaved using strong reagents. Boron tribromide (BBr₃) is a particularly effective reagent for the dealkylation of aryl ethers, often at low temperatures. nih.govufp.ptorgsyn.orgnih.govvaia.com Treatment of this compound with BBr₃ would be expected to yield 2-hydroxy-5-iodobenzonitrile. This reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the ethyl group. vaia.com

Trans-etherification: This reaction, which involves the exchange of the alkoxy group, is less common for aryl ethers than for alkyl ethers and generally requires specific catalysts or harsh conditions. There is limited information available on the trans-etherification of this compound.

C-H Functionalization Strategies

Direct functionalization of C-H bonds is a powerful and increasingly popular strategy in organic synthesis for its atom economy. For this compound, there are potential C-H bonds on the aromatic ring and on the ethoxy group that could be targeted.

While specific C-H functionalization studies on this compound are not prevalent, related research provides insights into potential transformations. For instance, rhodium-catalyzed C-H activation of alkoxy-substituted benzoic acids has been demonstrated, where the alkoxy group can influence the regioselectivity of the reaction. researchgate.net Furthermore, radical-based methods have been developed for the site-selective C-H functionalization of the α-position of the alkoxy group in alkyl esters. rsc.org These approaches suggest that under the right catalytic conditions, direct C-H functionalization could be a viable strategy for modifying the this compound scaffold.

Rearrangement and Cyclization Reactions

The strategic placement of functional groups in this compound makes it a promising precursor for the synthesis of complex heterocyclic frameworks through rearrangement and cyclization reactions.

Intramolecular cyclization reactions are a highly effective method for constructing cyclic molecules. The presence of the iodo group in this compound makes it an ideal substrate for palladium-catalyzed intramolecular Heck reactions. wikipedia.orgchim.itprinceton.edu By first introducing an olefin-containing side chain (for example, through a Suzuki or Stille coupling at the iodo position), a subsequent intramolecular Heck reaction can lead to the formation of various fused ring systems. The regioselectivity of the cyclization, whether it proceeds via an exo or endo pathway, would be influenced by the length and nature of the tether connecting the aromatic ring and the double bond. wikipedia.org

Furthermore, palladium-catalyzed reductive cyclization of related dinitro-dialkenylbenzenes to form pyrroloindoles highlights the power of this approach in building complex heterocycles. nih.gov Analogous strategies could be envisioned for this compound derivatives. Similarly, sequential C-H functionalization reactions have been employed to synthesize dihydrobenzofurans, a process that involves a palladium-catalyzed C-H activation/C-O cyclization step. nih.gov

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient route to molecular complexity. While specific ring-closure/ring-opening cascade processes starting from this compound are not prominently reported, the concept has been demonstrated in other systems. For example, gallium-controlled double C-H functionalization of aliphatic C-H bonds driven by vinyl carbocations can lead to complex cascades. researchgate.net The functional group array in this compound provides the potential for designing novel cascade sequences. For instance, a reaction initiated at one functional group could trigger a series of intramolecular events involving the other functionalities, leading to significant molecular reorganization and the formation of intricate polycyclic structures.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Catalytic Cycle Mechanisms in Cross-Coupling Reactions

2-Ethoxy-5-iodobenzonitrile is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. The generally accepted mechanisms for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination involve a catalytic cycle centered around a palladium complex.

The catalytic cycle for these reactions typically proceeds through three main steps:

Oxidative Addition : The cycle begins with the oxidative addition of this compound to a palladium(0) complex. youtube.comyoutube.com In this step, the carbon-iodine bond is cleaved, and the palladium is oxidized from Pd(0) to a Pd(II) species, forming an arylpalladium(II) halide intermediate. youtube.comlibretexts.org The high reactivity of the C-I bond in aryl iodides facilitates this initial step. fiveable.me

Transmetalation or Carbopalladation :

In Suzuki-Miyaura coupling , the arylpalladium(II) intermediate reacts with an organoboron reagent, such as a boronic acid, in the presence of a base. libretexts.orgorganic-chemistry.org The base activates the organoboron compound, facilitating the transfer of its organic group to the palladium center in a process called transmetalation. libretexts.orgorganic-chemistry.org This forms a diorganopalladium(II) complex. libretexts.org

In the Heck reaction , the arylpalladium(II) intermediate undergoes migratory insertion with an alkene. wikipedia.orgyoutube.com The aryl group from the palladium complex adds across the double bond of the alkene, forming a new carbon-carbon bond. wikipedia.orgyoutube.com

In Buchwald-Hartwig amination , the arylpalladium(II) intermediate reacts with an amine in the presence of a base to form a palladium-amido complex, which then leads to the formation of the C-N bond. wikipedia.orgresearchgate.net

Reductive Elimination : This is the final step where the desired cross-coupled product is formed from the diorganopalladium(II) intermediate. youtube.com The two organic groups on the palladium center couple, and the palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.comwikipedia.org In the Heck reaction, this step is typically a β-hydride elimination followed by reductive elimination. wikipedia.orgyoutube.com

The choice of ligands on the palladium catalyst is critical for the efficiency of these reactions. For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the rates of both oxidative addition and reductive elimination.

Below is a representative table illustrating the effect of different ligands on the yield of a hypothetical Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid.

| Ligand | Solvent | Base | Temperature (°C) | Yield (%) |

| PPh₃ | Toluene | K₂CO₃ | 100 | 82 |

| P(t-Bu)₃ | Dioxane | Cs₂CO₃ | 110 | 94 |

| XPhos | THF | K₃PO₄ | 80 | 96 |

| SPhos | 2-MeTHF | K₂CO₃ | 90 | 93 |

| This is a hypothetical data table created for illustrative purposes. |

Radical Pathways in Aryl Halide Transformations

While many reactions of aryl halides like this compound proceed through polar, two-electron pathways, the involvement of radical species is a distinct possibility under specific conditions. The carbon-iodine bond is susceptible to homolytic cleavage, which can initiate radical-mediated transformations.

Radical pathways can be initiated by:

Thermal or Photochemical Initiation : High temperatures or UV irradiation can provide the energy for the homolytic cleavage of the C-I bond, generating an aryl radical.

Single-Electron Transfer (SET) Processes : Electron-rich species can transfer a single electron to the aryl iodide, forming a radical anion that can then fragment into an aryl radical and an iodide anion.

Once formed, the 2-ethoxy-5-cyanophenyl radical is a highly reactive intermediate that can undergo various reactions, including hydrogen atom abstraction or addition to π-systems. Advances in photoredox catalysis have enabled the intentional generation of aryl radicals from aryl halides under mild conditions, often using a photocatalyst that is excited by visible light to initiate a SET process.

Role of Non-Covalent Interactions in Reaction Specificity (e.g., Halogen Bonding)

Non-covalent interactions, though weaker than covalent bonds, can significantly influence the specificity of chemical reactions. For this compound, the iodine atom can act as a halogen bond donor. nsf.gov A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a Lewis base. nsf.gov The strength of this bond increases with the polarizability of the halogen, making iodine an effective halogen bond donor. nih.govpdx.edu

Halogen bonding can impact reaction pathways by:

Substrate Pre-organization : It can orient the substrate and reactants in the transition state, which can lower the activation energy and enhance reaction rates and selectivity.

Stabilization of Intermediates : It can stabilize charged or electron-rich intermediates, thereby influencing reaction kinetics.

Catalyst Directing Group : The iodine atom can guide a catalyst to a specific region of the molecule, which is especially important in asymmetric catalysis.

The interplay of halogen bonding with other non-covalent interactions, such as hydrogen bonding and π-stacking, can provide a high degree of control over the reaction outcome. mdpi.com

Solvent Effects and Reaction Environment Influences on Mechanism

The choice of solvent is a critical parameter that can significantly affect the mechanism and outcome of a chemical reaction. Solvents can influence reaction rates and selectivities by stabilizing or destabilizing reactants, intermediates, and transition states.

For reactions involving this compound, solvent effects are manifested in several ways:

Polarity : The polarity of the solvent can affect the rates of reactions where there is a change in charge distribution during the formation of the transition state. Polar solvents are generally better at stabilizing charged intermediates, which can accelerate polar reactions.

Coordinating Ability : Solvents like THF, DMF, and acetonitrile (B52724) can coordinate with metal catalysts, influencing their reactivity by, for example, occupying a coordination site on a palladium catalyst.

Protic vs. Aprotic : Protic solvents can participate in hydrogen bonding and act as proton sources or sinks, which is crucial in many base-mediated reactions. Aprotic solvents are often preferred for reactions with organometallic reagents that are sensitive to protons.

The following table illustrates how solvent choice might influence the yield of a hypothetical Sonogashira coupling of this compound with phenylacetylene.

| Solvent | Dielectric Constant (ε) | Catalyst | Base | Yield (%) |

| Toluene | 2.4 | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 78 |

| THF | 7.6 | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 89 |

| DMF | 36.7 | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 94 |

| Acetonitrile | 37.5 | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 92 |

| This is a hypothetical data table created for illustrative purposes. |

Transition State Analysis and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for a deeper understanding of reaction mechanisms through the analysis of transition states and reaction energy profiles. researchgate.netresearchgate.net

Transition State Analysis : By locating and characterizing the geometry and electronic structure of the transition state, chemists can gain insight into the key bond-forming and bond-breaking events. For palladium-catalyzed cross-coupling reactions, DFT calculations can model the transition states for oxidative addition, transmetalation, and reductive elimination, helping to identify the rate-determining step. acs.org

Energy Profiles : A reaction energy profile maps the energy of the system along the reaction coordinate. Plotting the relative energies of reactants, intermediates, transition states, and products provides a comprehensive picture of the reaction pathway. acs.org This allows for a quantitative comparison of different possible mechanisms, such as a polar versus a radical pathway, to determine which is more energetically favorable under specific conditions.

These computational studies are invaluable for rationalizing experimental observations and for designing more efficient catalysts and reaction conditions by understanding the factors that stabilize or destabilize transition states. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity and spatial arrangement of atoms in a molecule like 2-ethoxy-5-iodobenzonitrile.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals, especially in a substituted benzene (B151609) ring where chemical shifts and coupling patterns can be complex.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would definitively connect the protons of the ethoxy group (the triplet of the methyl protons to the quartet of the methylene (B1212753) protons) and establish the connectivity between adjacent aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. nih.gov This technique is essential for assigning the carbon signals of the ethoxy group and the protonated carbons of the aromatic ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. nih.gov In this molecule, it could show correlations between the ethoxy group's methylene protons and the aromatic proton at the C6 position, providing further confirmation of the substituent's placement.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) Signal | COSY Correlations | HSQC Correlated Carbon (¹³C) | Key HMBC Correlations | Key NOESY Correlations |

| H-3 | H-4 | C-3 | C-1 (CN), C-5, C-4 | H-4 |

| H-4 | H-3, H-6 | C-4 | C-2, C-5, C-6 | H-3, H-6 |

| H-6 | H-4 | C-6 | C-1 (CN), C-2, C-4, C-5 | H-4, -OCH₂CH₃ |

| -OCH₂ CH₃ | -OCH₂CH₃ | C-7 (-OCH₂) | C-2, C-8 (-CH₃) | H-6, -OCH₂CH₃ |

| -OCH₂CH₃ | -OCH₂ CH₃ | C-8 (-CH₃) | C-7 (-OCH₂) | -OCH₂ CH₃ |

Solid-State NMR Spectroscopy

Solid-State NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study polymorphism (the existence of multiple crystalline forms) and to determine the precise molecular conformation in the crystal lattice, which might differ from its conformation in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of this compound with high precision. This allows for the calculation of the elemental formula, providing definitive confirmation of the compound's identity. The expected exact mass can be calculated and compared to the experimental value.

Ion Mobility Spectrometry and Collision Cross-Section Analysis

Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation and characterization. For this compound, IMS-MS could be used to separate it from potential isomers or impurities. Furthermore, it allows for the experimental determination of the ion's rotationally averaged collision cross-section (CCS), which is a measure of its size and shape in the gas phase. This CCS value can be compared to theoretical calculations to provide further confidence in the structural assignment.

A hypothetical data table for the mass spectrometric analysis is shown below.

| Analysis | Technique | Expected Result | Information Gained |

| Molecular Formula Confirmation | HRMS | C₉H₈INO | Elemental composition |

| Molecular Weight | MS | ~273.06 g/mol | Confirmation of molecular mass |

| Gas-Phase Conformation | IMS-MS | Specific CCS value | Ion size and shape |

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups.

For this compound, characteristic vibrational frequencies would be expected for the nitrile (C≡N) stretch, the C-O-C stretches of the ethoxy group, the aromatic C-H and C=C stretches, and the C-I stretch. The positions of these bands can be influenced by the electronic effects of the substituents on the benzene ring. Comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) can lead to a detailed assignment of the observed vibrational modes.

The table below summarizes some of the expected key vibrational modes.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| C≡N stretch | Nitrile | 2220 - 2240 | IR, Raman |

| C-H stretch (aromatic) | Benzene Ring | 3000 - 3100 | IR, Raman |

| C-H stretch (aliphatic) | Ethoxy Group | 2850 - 3000 | IR, Raman |

| C=C stretch (aromatic) | Benzene Ring | 1450 - 1600 | IR, Raman |

| C-O-C stretch (asymmetric) | Ether | 1200 - 1275 | IR |

| C-O-C stretch (symmetric) | Ether | 1020 - 1075 | Raman |

| C-I stretch | Iodo Group | 500 - 600 | IR, Raman |

X-ray Diffraction Crystallography for Solid-State Structure Determination

As of the current scientific literature, a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed crystallographic data, including its crystal system, space group, and unit cell dimensions, are not available. The determination of its crystal structure would be a valuable contribution to the field, providing a basis for understanding its solid-state properties.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing and intermolecular interactions relies on detailed structural data obtained from X-ray crystallography. Without a determined crystal structure for this compound, a definitive analysis of its specific intermolecular forces—such as hydrogen bonding, halogen bonding, and π-π stacking—is not possible. Such an analysis would require knowledge of the precise arrangement of molecules within the crystal lattice.

Polymorphism and Solid-State Conformational Analysis

Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, while solid-state conformational analysis examines the specific geometry adopted by the molecule in the crystal. The investigation and characterization of potential polymorphs of this compound, as well as the definitive analysis of its solid-state conformation, are contingent upon the availability of experimental crystallographic data. To date, no polymorphs of this compound have been described in the literature.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are indispensable for verifying the purity of this compound and for its quantification in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For halogenated benzonitriles, reversed-phase HPLC is a common approach. In this method, the compound is separated based on its partitioning between a nonpolar stationary phase (typically a C8 or C18 alkyl-silica column) and a polar mobile phase. A typical mobile phase for analyzing compounds of this nature would be a gradient or isocratic mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com Detection is usually achieved using a UV detector, as the aromatic ring and nitrile group are strong chromophores. The retention time is used for qualitative identification, while the peak area provides quantitative information about the compound's purity or concentration.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and transported by an inert carrier gas (such as helium or nitrogen) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Given the presence of iodine, a halogen-specific detector, such as a Halogen-Specific Detector (XSD) or an Electron Capture Detector (ECD), can be highly effective. nih.govcornerstoneanalytical.com These detectors offer high selectivity and sensitivity for halogenated compounds, resulting in clean chromatograms with minimal interference from non-halogenated matrix components. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) can also be used for definitive identification and to analyze for impurities. google.comlibretexts.orgscholaris.ca

Table 1: Common Chromatographic Techniques for Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water | UV |

| GC | Phenyl-methylpolysiloxane | Helium | XSD, ECD, MS |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to calculate various molecular properties, including energies, electron densities, and orbital distributions, providing deep insights into molecular stability and reactivity. For a molecule like 2-ethoxy-5-iodobenzonitrile, DFT calculations can elucidate the effects of the electron-withdrawing cyano and iodo groups and the electron-donating ethoxy group on the aromatic system.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set like 6-31+G(d,p), the three-dimensional structure of this compound can be predicted. sciforum.net

The optimization would likely confirm the planarity of the benzene (B151609) ring. A key aspect of the conformational analysis for this molecule would be the orientation of the ethoxy group (-O-CH2-CH3) relative to the ring. Due to steric hindrance and electronic effects, the ethyl group's dihedral angles would be optimized to find the most stable conformation. It is expected that the C(ring)-O-C-C chain will adopt a staggered conformation to minimize steric strain.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents expected values based on standard bond lengths and angles for similar organic structures. Actual values would be determined via DFT calculation.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-CN | ~1.45 Å | |

| C≡N | ~1.16 Å | |

| C-I | ~2.10 Å | |

| C-O (aromatic) | ~1.36 Å | |

| O-C (ethyl) | ~1.43 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-CN | ~120° | |

| C-C-I | ~120° | |

| C-O-C | ~118° |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edunumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. wikipedia.org

For this compound, the distribution of these orbitals is dictated by its substituent groups.

HOMO : The electron-donating ethoxy group and the π-system of the benzene ring are electron-rich. Therefore, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the ethoxy group.

LUMO : The nitrile (-C≡N) group is strongly electron-withdrawing. Consequently, the LUMO is anticipated to be centered on the cyano group and the carbon atom of the ring to which it is attached.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. DFT calculations can precisely determine the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Properties

| Parameter | Description | Significance for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Characterizes molecular chemical stability and electronic transitions. A smaller gap suggests higher reactivity. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. acs.orgnih.gov An MD simulation calculates the net force on each atom and uses this information to model its motion, providing a detailed view of molecular behavior in a condensed phase (e.g., in a solvent).

For this compound, MD simulations could be used to:

Study Conformational Dynamics : Analyze the rotation and flexibility of the ethoxy group in a solution, determining the most populated conformational states and the energy barriers between them.

Analyze Solvation : Investigate how solvent molecules (e.g., water, acetonitrile) arrange around the solute molecule, particularly around the polar nitrile group and the halogen atom.

Simulate Bulk Properties : In simulations with many molecules, MD can predict bulk properties like density and diffusion coefficients and observe how intermolecular forces, such as halogen bonding and π-stacking, influence the liquid structure. acs.orgnih.gov

Simulations on liquid benzonitrile (B105546) have demonstrated how the molecule's structure is influenced by hydrogen bonding and π-stacking, insights that are transferable to substituted derivatives. acs.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties. nih.gov

For this compound, for which experimental data may be scarce, QSPR models can provide valuable predictions. By calculating a range of molecular descriptors, one could estimate various properties.

Molecular Descriptors : These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, electrostatic potentials). nih.gov

Predicted Properties : QSPR models developed for halogenated organic compounds or aromatic nitriles could predict properties such as boiling point, vapor pressure, water solubility, and the n-octanol/water partition coefficient (log K_ow). nih.govresearchgate.net

Table 3: Examples of Descriptors and Properties in QSPR for this compound

| Descriptor Category | Example Descriptors | Predicted Property |

| Constitutional | Molecular Weight, Atom Counts | Boiling Point |

| Topological | Wiener Index, Kappa Shape Indices | Adsorption behavior |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potentials | Solubility, Partition Coefficient (log K_ow) |

Analysis of Non-Covalent Interactions, Including Halogen Bonding and Pi-Stacking

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry and crystal packing of molecules. nih.govunam.mx For this compound, the most significant NCIs are expected to be halogen bonding and π-π stacking.

Studies on the structurally similar 4-iodobenzonitrile (B145841) have shown that its crystal structure is dominated by strong, linear halogen bonds between the iodine atom of one molecule and the nitrogen atom of the nitrile group of another (C−I···N≡C). researchgate.net This interaction leads to the formation of infinite molecular chains. These chains then interact with neighboring chains via weaker C-H···N, C-H···I, and offset π-stacking contacts between the aromatic rings. researchgate.net It is highly probable that this compound would exhibit a similar packing motif, driven primarily by the powerful I···N halogen bond. Computational studies can quantify the energies of these interactions, confirming their relative importance in the solid state. nih.govnsf.gov

Table 4: Typical Interaction Energies in Iodobenzonitrile Systems (Illustrative) Adapted from data on analogous compounds like 4-iodobenzonitrile. researchgate.net

| Interaction Type | Description | Typical Energy (kJ/mol) |

| Halogen Bond (I···N) | Attraction between the iodine σ-hole and the nitrile nitrogen lone pair. | -15 to -25 |

| π-π Stacking | Attraction between the π-systems of adjacent aromatic rings. | -10 to -15 |

| Hydrogen Bond (C-H···N) | Weak attraction between an aromatic C-H and a nitrile nitrogen. | -5 to -10 |

The fundamental basis for halogen bonding is the concept of the σ-hole. wikipedia.orgmdpi.com A σ-hole is a region of positive electrostatic potential located on the outer surface of a halogen atom, directly opposite to the covalent bond it forms (in this case, the C-I bond). mdpi.com

This positive region arises because the electron density around the iodine atom is anisotropically distributed; it is drawn towards the more electronegative carbon atom and distributed around the "equator" of the iodine, leaving a region of lower electron density and positive potential (the σ-hole) at the "pole." researchgate.net This electrophilic σ-hole can then interact strongly and directionally with a region of negative potential on an adjacent molecule, such as the lone pair of the nitrogen atom in the nitrile group. wikipedia.orgsmu.ca The strength of the σ-hole, and thus the halogen bond, is enhanced by electron-withdrawing groups on the aromatic ring, making the iodine atom more electropositive. smu.ca

Computational Probing of Reaction Selectivity and Reactivity

Currently, there is a notable absence of publicly available research dedicated to the computational probing of the reaction selectivity and reactivity of this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for evaluating the electronic properties and predicting the reactivity of organic molecules, specific studies applying these methods to this compound have not been reported in the surveyed scientific literature.

In principle, computational analysis of this compound would involve the calculation of various molecular descriptors to understand its reactivity. For instance, mapping the electrostatic potential surface would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The ethoxy group (-OCH2CH3) is an activating group and ortho-, para-directing, while the cyano (-CN) and iodo (-I) groups are deactivating and meta-directing. A computational study would quantify the interplay of these electronic effects.

Furthermore, the calculation of frontier molecular orbitals (HOMO and LUMO) would provide insights into its behavior in chemical reactions. The energy and localization of the HOMO would indicate its nucleophilic character, while the LUMO's energy and location would point to its electrophilic character. Such studies could predict the regioselectivity of various reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, by comparing the activation energies for different pathways.

Reaction Pathway Prediction and Mechanistic Support through Computational Models

Similar to the lack of data on reactivity and selectivity, there are no specific computational models in the public domain that predict reaction pathways or provide mechanistic support for reactions involving this compound.

Hypothetically, computational modeling could be employed to elucidate the mechanisms of reactions in which this compound participates. For example, in a Suzuki or Sonogashira cross-coupling reaction at the iodo position, DFT calculations could be used to model the entire catalytic cycle. This would involve calculating the geometries and energies of all reactants, intermediates, transition states, and products.

Such a study would provide detailed mechanistic insights, including the rate-determining step of the reaction and the role of the solvent and ligands on the catalyst. By comparing the energy barriers of competing reaction pathways, these models could predict the major products and explain observed experimental outcomes. For instance, in a reaction with multiple potential coupling sites, computational models could determine the most favorable pathway, thus predicting the regioselectivity of the transformation.

Despite the potential of these computational methods, their application to this compound has not been documented in the available scientific literature. Therefore, a detailed, evidence-based discussion on its computationally predicted reaction pathways and mechanistic support is not possible at this time.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

The strategic placement of the reactive iodo group, the activating ethoxy group, and the versatile nitrile functionality makes 2-ethoxy-5-iodobenzonitrile a powerful tool for synthetic chemists. The iodine atom, in particular, serves as an excellent handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Novel Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. While direct synthesis of complex heterocycles using this compound is not extensively documented, its structural motifs are found in precursors for key heterocyclic systems like quinazolines, indoles, and isoquinolines.

Quinazolines: The synthesis of quinazoline (B50416) derivatives often involves the cyclization of 2-aminobenzonitriles with various electrophiles. Although this compound does not possess the required amino group, it can be readily converted to the corresponding 2-aminobenzonitrile (B23959) derivative. For instance, the related compound, 2-amino-5-iodobenzonitrile, serves as a crucial intermediate in the synthesis of lapatinib, a potent anticancer drug featuring a quinazoline core. This suggests a plausible synthetic pathway where this compound could be a precursor to pharmacologically relevant quinazolines.

Indoles and Isoquinolines: The synthesis of indoles and isoquinolines can be achieved through various methods, including Fischer, Bischler-Möhlau, and Pomeranz-Fritsch reactions, as well as transition-metal-catalyzed cyclizations. Patent literature describes general methods for synthesizing indoles from phenylhydrazines and ketones, and isoquinolines from N-(2-methylbenzylidene)amines and nitriles. google.com The iodo- and nitrile functionalities of this compound make it a potential substrate for palladium- or copper-catalyzed intramolecular cyclization reactions to form these heterocyclic rings, following the introduction of a suitable side chain.

Construction of Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science due to their unique electronic and photophysical properties. The synthesis of complex PAHs often relies on coupling reactions of smaller aromatic building blocks. The iodo-substituent in this compound makes it an ideal candidate for such transformations, particularly through Suzuki and Heck coupling reactions.

While specific examples of using this compound for this purpose are scarce in the literature, the general strategy involves the palladium-catalyzed cross-coupling of an aryl halide (like this compound) with an arylboronic acid or an alkene. This would allow for the extension of the aromatic system and the creation of larger, more complex polycyclic structures with tailored properties.

Intermediates for Specialty Chemicals and Functional Materials

Beyond its role in the synthesis of complex organic molecules, this compound also serves as a valuable intermediate in the production of specialty chemicals and functional materials.

Precursors for Polymer Chemistry and Functional Organic Materials

The development of new polymers and functional organic materials with specific electronic, optical, or thermal properties is a rapidly growing field. Aromatic nitriles and iodoarenes are known to be useful monomers and precursors in this area. For example, a related compound, 2-chloro-4-ethoxy-5-iodobenzonitrile, is listed as a building block for polymer science materials. This suggests that this compound could potentially undergo polymerization reactions, either through the nitrile group or via coupling reactions involving the iodo group, to form novel polymers with interesting characteristics. The presence of the ethoxy group can enhance solubility and processability of the resulting materials.

Role in Agrochemical Design Beyond Direct Bioactivity Reporting

The design of new agrochemicals often involves the incorporation of specific pharmacophores to achieve desired biological activity. While direct reports on the bioactivity of this compound are not the focus here, its role as a synthetic intermediate is significant. Iodo-substituted benzonitriles are known precursors in the synthesis of various pesticides and herbicides. The functional groups of this compound allow for its incorporation into larger, more complex molecules with potential agrochemical applications. The synthetic versatility of this compound enables the exploration of a wide chemical space in the search for new and effective crop protection agents.

Chemo-Sensor and Fluorescent Probe Development (Chemical Application)

The development of selective and sensitive chemo-sensors and fluorescent probes is crucial for various applications, including environmental monitoring, medical diagnostics, and biological imaging. Benzonitrile (B105546) derivatives have shown promise in this area. For instance, 4-iodobenzonitrile (B145841) has been successfully employed as a fluorogenic derivatization reagent for the analysis of L-p-boronophenylalanine via a Suzuki coupling reaction, leading to a highly fluorescent cyanobiphenyl derivative. nih.gov This highlights the potential of the iodobenzonitrile moiety in designing fluorescent probes.

Furthermore, benzonitrile compounds with mixed carbazole (B46965) and phenoxazine (B87303) substituents have been shown to exhibit dual emission and thermally activated delayed fluorescence (TADF) properties. nih.gov These findings suggest that this compound, with its reactive iodo-group available for functionalization, could serve as a valuable platform for the development of novel chemo-sensors and fluorescent probes with tailored photophysical properties. The ethoxy group could be used to fine-tune the solubility and cell permeability of such probes.

Ligand and Catalyst Component Synthesis (Non-Biological Focus)

The strategic positioning of iodo, ethoxy, and cyano functional groups on the benzene (B151609) ring makes this compound a versatile precursor for the synthesis of specialized ligands and components for catalysts in advanced organic synthesis and materials science. The reactivity of the aryl iodide and the potential for transformation of the nitrile group allow for the construction of intricate molecular architectures capable of coordinating with a wide range of metal centers.

The primary routes for converting this compound into valuable ligands involve leveraging the aryl-iodide bond for carbon-carbon bond formation and modifying the cyano group to introduce coordinating atoms. These transformations are fundamental in creating chelating ligands that can enhance the catalytic activity, selectivity, and stability of metal complexes.

One of the most powerful techniques to functionalize the this compound scaffold is through palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an ideal handle for introducing a variety of substituents at the 5-position.

Suzuki-Miyaura Coupling: This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent structures in phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. By coupling this compound with an appropriate arylboronic acid or ester, a biaryl structure is formed. The second aryl ring can be pre-functionalized with groups capable of coordination, such as phosphino, amino, or other heterocyclic moieties. For instance, coupling with (2-diphenylphosphino)phenylboronic acid would yield a phosphine ligand with a tailored electronic and steric environment influenced by the ethoxy and cyano groups. The synthesis of dihydropyran derivatives using Suzuki-Miyaura coupling highlights its versatility in creating complex molecular structures. nih.govnih.gov

Sonogashira Coupling: The introduction of an alkyne moiety via Sonogashira coupling provides a linear and rigid linker, which is a desirable feature in certain ligand designs. organic-chemistry.orglibretexts.orgrsc.orgresearchgate.netsci-hub.se Reacting this compound with a terminal alkyne, such as trimethylsilylacetylene, followed by desilylation, yields an ethynyl (B1212043) derivative. This terminal alkyne can then be used in subsequent reactions, such as click chemistry to introduce triazole-based coordinating units or further cross-coupling reactions to build more complex ligand frameworks.

The cyano group in this compound serves as a latent coordinating site that can be unmasked or transformed through various chemical reactions.

Nitrile Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid provides a valuable coordinating group. Carboxylate ligands are known to coordinate to a wide variety of metal ions and can act as bridging or chelating ligands. The resulting 2-ethoxy-5-carboxyphenyl moiety can be incorporated into metal-organic frameworks (MOFs) or used in the synthesis of multidentate ligands.

Nitrile Reduction: Reduction of the nitrile group to a primary amine (aminomethyl group) introduces a flexible coordinating arm. This transformation is typically achieved using reagents like lithium aluminum hydride or catalytic hydrogenation. The resulting aminomethyl group, in conjunction with other functionalities on the aromatic ring or on substituents introduced via cross-coupling, can lead to the formation of pincer-type ligands or other polydentate chelating agents.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic systems that are themselves excellent ligands. For example, reaction with hydrazines can lead to the formation of triazine derivatives, which are known to coordinate with metals. mdpi.com While no direct examples involving this compound are prominently documented, the general reactivity patterns of benzonitriles suggest its potential in constructing such heterocyclic ligands.

The following tables outline hypothetical yet chemically feasible synthetic pathways for the generation of ligand precursors from this compound, based on established chemical principles.

Table 1: Ligand Precursor Synthesis via Cross-Coupling Reactions

| Starting Material | Coupling Partner | Catalyst System | Product | Potential Ligand Type |

| This compound | (2-Diphenylphosphino)phenylboronic acid | Pd(PPh₃)₄, Base | 2-Ethoxy-5-(2'-(diphenylphosphino)phenyl)benzonitrile | Phosphine |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Amine | 2-Ethoxy-5-(phenylethynyl)benzonitrile | Alkynyl-functionalized |

| This compound | Pyridine-3-boronic acid | Pd(OAc)₂, SPhos, Base | 2-Ethoxy-5-(pyridin-3-yl)benzonitrile | N-Heterocyclic |

Table 2: Ligand Precursor Synthesis via Nitrile Group Transformation

| Starting Material | Reagent(s) | Product | Potential Ligand Type |

| This compound | 1. H₂SO₄, H₂O, Heat 2. Neutralization | 2-Ethoxy-5-iodobenzoic acid | Carboxylate |

| This compound | 1. LiAlH₄, THF 2. Aqueous workup | (2-Ethoxy-5-iodophenyl)methanamine | Aminomethyl |

| 2-Ethoxy-5-(pyridin-3-yl)benzonitrile | 1. H₂SO₄, H₂O, Heat 2. Neutralization | 2-Ethoxy-5-(pyridin-3-yl)benzoic acid | Bipyridyl-carboxylate |

These proposed transformations underscore the potential of this compound as a valuable and versatile building block in the rational design and synthesis of novel ligands and catalyst components for a broad spectrum of applications in catalysis and materials science. The ability to independently or sequentially modify the iodo and cyano functionalities allows for a modular approach to ligand synthesis, enabling the fine-tuning of steric and electronic properties for specific catalytic processes.

Future Research Directions and Outlook

Development of Novel and More Sustainable Synthetic Routes

The future synthesis of 2-ethoxy-5-iodobenzonitrile and its derivatives will likely pivot towards greener and more efficient methodologies, moving away from classical multi-step procedures that may involve harsh conditions or toxic reagents. Research in this area can focus on minimizing waste, reducing energy consumption, and utilizing more environmentally benign materials.

Key future directions include:

C-H Functionalization: Direct C-H activation and subsequent ethoxylation or iodination of benzonitrile (B105546) precursors represents a highly atom-economical approach. This avoids the need for pre-functionalized starting materials, shortening synthetic sequences.

Ionic Liquid-Mediated Synthesis: The use of ionic liquids as recyclable solvents and catalysts can offer a green alternative to volatile organic solvents. rsc.orgresearchgate.netrsc.org Studies have shown that ionic liquids can facilitate the conversion of aldehydes to nitriles with high efficiency and allow for easy product separation and catalyst recycling. rsc.orgrsc.orgacs.org

Flow Chemistry: Continuous flow reactors can enable better control over reaction parameters (temperature, pressure, and reaction time), improve safety, and allow for easier scalability compared to batch processes. This is particularly advantageous for potentially hazardous reactions.

Biocatalysis: Employing enzymes for specific transformations could offer unparalleled selectivity under mild conditions, reducing the need for protecting groups and minimizing byproduct formation.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Strategies

| Feature | Traditional Synthetic Routes | Future Sustainable Routes |

|---|---|---|

| Approach | Often multi-step, reliance on classical reagents (e.g., Sandmeyer, Rosenmund-von Braun reactions). researchgate.net | C-H activation, one-pot synthesis, flow chemistry. |

| Reagents | May use stoichiometric, toxic reagents (e.g., heavy metal catalysts, harsh acids/bases). | Catalytic systems, biocatalysts, recyclable reagents like ionic liquids. rsc.orgacs.org |

| Solvents | Often requires volatile and toxic organic solvents. | Use of greener solvents, ionic liquids, or solvent-free conditions. rsc.org |

| Efficiency | Can suffer from lower atom economy and generate significant waste. | High atom economy, reduced waste streams, potential for catalyst recycling. |

| Conditions | Often requires high temperatures and pressures. | Milder reaction conditions, enhanced safety profile. acs.org |

Exploration of Undiscovered Reactivity Pathways and Transformations

The inherent functionality of this compound provides a rich playground for exploring novel chemical transformations. The three distinct functional groups can be targeted selectively or used in tandem to build molecular complexity.